2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety, which contribute to its distinct reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-di-tert-butylphenol with 4-methoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction mixture is then subjected to further purification steps, including extraction and recrystallization, to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, modifying the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amino derivatives, and substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of substituted phenyl derivatives.
Scientific Research Applications
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(4-methoxybenzyl)phenol: Similar in structure but lacks the nitrophenyl hydrazinylidene moiety.
2,4-Dimethyl-6-tert-butylphenol: Contains methyl groups instead of tert-butyl groups and lacks the hydrazinylidene moiety.
2,6-Di-tert-butyl-4-methoxyphenol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of tert-butyl groups, a methoxy group, and a nitrophenyl hydrazinylidene moiety. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
52184-30-2 |
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Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(4-methoxy-2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C21H27N3O4/c1-20(2,3)13-10-15(21(4,5)6)19(25)17(11-13)23-22-16-9-8-14(28-7)12-18(16)24(26)27/h8-12,25H,1-7H3 |
InChI Key |
HWLBSPOIRJRIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])O)C(C)(C)C |
Origin of Product |
United States |
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